molecular formula C9H12O2 B14473033 2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol CAS No. 65624-43-3

2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol

Cat. No.: B14473033
CAS No.: 65624-43-3
M. Wt: 152.19 g/mol
InChI Key: NGJREHMNEZXDOQ-UHFFFAOYSA-N
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Description

2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol is an organic compound characterized by the presence of both alkyne and alcohol functional groups. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol typically involves the alkylation of a suitable precursor with propargyl bromide. One common method is the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using 50% sodium hydroxide under phase-transfer catalysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the propargyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Propargyl bromide is a common reagent for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol exerts its effects involves its ability to act as a photosensitizer. It can generate singlet oxygen (¹O₂) and superoxide anion (O₂˙⁻) through energy transfer and single electron transfer pathways . These reactive oxygen species can then participate in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

65624-43-3

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2-methyl-5-prop-2-ynoxypent-3-yn-2-ol

InChI

InChI=1S/C9H12O2/c1-4-7-11-8-5-6-9(2,3)10/h1,10H,7-8H2,2-3H3

InChI Key

NGJREHMNEZXDOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CCOCC#C)O

Origin of Product

United States

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